molecular formula C14H24N2O7 B156147 Spectinomycin CAS No. 1695-77-8

Spectinomycin

Cat. No. B156147
CAS RN: 1695-77-8
M. Wt: 332.35 g/mol
InChI Key: UNFWWIHTNXNPBV-WXKVUWSESA-N
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Description

Spectinomycin is a broad-spectrum aminocyclitol antibiotic known for its effectiveness in treating uncomplicated gonorrhea and is considered the drug of choice in areas where penicillinase-producing strains of Neisseria gonorrhoeae are prevalent . Despite its potent inhibition of bacterial protein synthesis, its clinical application for treating tuberculosis is limited due to poor antimycobacterial activity . However, spectinomycin has been used as a tool in plant developmental biology to mark specific cell layers in the shoot meristem .

Synthesis Analysis

The biosynthesis of spectinomycin involves a complex pathway where enzymes such as SpeY catalyze the formation of the dioxane bridge, a key structural feature of the antibiotic . Heterologous production of spectinomycin has been achieved in Streptomyces venezuelae by exploiting the dTDP-D-desosamine pathway, demonstrating the potential for engineered biosynthesis10.

Molecular Structure Analysis

Spectinomycin's molecular structure allows it to bind to the bacterial ribosome, specifically the 30S subunit, inhibiting protein synthesis . Structural studies have shown that spectinomycin binding traps a distinct swiveling state of the head domain of the small ribosomal subunit, which disrupts the translocation cycle during protein synthesis .

Chemical Reactions Analysis

The chemical reactions involved in spectinomycin's mode of action include the inhibition of the translocation step of translation by blocking the movement of mRNA and tRNAs on the ribosome . Resistance mechanisms to spectinomycin often involve modification of the drug by enzymes such as ANT(9), which adenylates the 9-hydroxyl of spectinomycin .

Physical and Chemical Properties Analysis

Spectinomycin's physical and chemical properties contribute to its selective ribosomal inhibition and its ability to overcome native drug efflux mechanisms in bacteria . The compound's stability and lack of interaction with human receptors and drug metabolism enzymes suggest a low potential for adverse reactions or drug-drug interactions . Modifications to the spectinomycin molecule have led to the development of spectinamides and aminomethyl spectinomycins, which show increased potency against drug-resistant bacterial pathogens .

Relevant Case Studies

In murine infection models, spectinamides, a new class of semisynthetic spectinomycin analogs, significantly reduced lung mycobacterial burden and increased survival, demonstrating their potential as antitubercular agents . Additionally, aminomethyl spectinomycins have shown efficacy in curing mice of fatal pneumococcal pneumonia and sepsis, indicating their suitability for further development to treat drug-resistant respiratory tract and sexually transmitted bacterial infections . The discovery of a novel resistance mechanism in Streptococcus suis, involving a specific mutation that results in high spectinomycin resistance, provides insight into drug resistance formation and dissemination .

Scientific Research Applications

1. Spectinomycin in Antibiotic Resistance and Mechanisms Spectinomycin, an aminocyclitol antibiotic, has been studied for its role in antibiotic resistance. In Streptococcus suis, a novel resistance mechanism involving the s5 mutation (Gly26Asp) has been discovered, leading to high spectinomycin resistance (Huang et al., 2016). Additionally, research on Neisseria gonorrhoeae revealed a mutation in ribosomal protein S5 that leads to spectinomycin resistance, highlighting the potential for horizontal gene transfer of this resistance (Ilina et al., 2013).

2. Spectinomycin in Ribosomal Function and Protein Synthesis Spectinomycin inhibits bacterial protein synthesis by blocking mRNA and tRNA translocation on the ribosome, as demonstrated in Escherichia coli. It traps a distinct swiveling state of the ribosomal subunit, disrupting the translocation cycle (Borovinskaya et al., 2007).

3. Development of Spectinamides for Anti-Tuberculosis Applications Spectinamides, derived from spectinomycin, show significant antitubercular activity. They were developed to overcome the limitations of spectinomycin's poor antimycobacterial activity. These compounds demonstrated effectiveness against multidrug-resistant (MDR) and extensively drug-resistant tuberculosis, evading Rv1258c efflux pump-mediated resistance (Lee et al., 2014).

4. Spectinomycin in Plant Research and Cellular Differentiation Spectinomycin has been used in plant research, particularly in marking cell layers during leaf development. It was found to inactivate plastids in specific cell layers, aiding in the study of cellular differentiation (Pyke et al., 2000).

5. Heterologous Production of Spectinomycin The heterologous production of spectinomycin has been explored in Streptomyces venezuelae. By exploiting the dTDP-D-desosamine pathway, an engineered strain was able to produce spectinomycin effectively, demonstrating a novel approach to antibiotic production (Lamichhane et al., 2014).

6. Spectinomycin in Analytical Methods and Drug Analysis New analytical methods for spectinomycin analysis have been developed, including a spectrofluorimetric/spectrophotometric method for detecting spectinomycin in various samples. This advancement addresses the challenge of analyzing spectinomycin due to its lack of inherent chromophore or fluorophore (Hussein et al., 2019).

Safety And Hazards

Spectinomycin may cause allergic skin reactions . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Future Directions

In vitro studies indicate that, similar to eukaryotes, bacteria may be activated to undergo programmed cell death (analogous to apoptosis in animal cells). One of the major initiators of programmed cell death is exposure to antibacterial agents, such as rifampin, chloramphenicol, and spectinomycin .

properties

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWWIHTNXNPBV-WXKVUWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21736-83-4 (di-hydrochloride, anhydrous), 22189-32-8 (di-hydrochloride, pentahydrate)
Record name Spectinomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID9023592
Record name Spectinomycin
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Molecular Weight

332.35 g/mol
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Physical Description

Solid
Record name Spectinomycin
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Solubility

Easily soluble in cold water, 1.50e+02 g/L
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Mechanism of Action

Spectinomycin is an inhibitor of protein synthesis in the bacterial cell; the site of action is the 30S ribosomal subunit. It is bactericidal in its action.
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Product Name

Spectinomycin

CAS RN

1695-77-8, 21736-83-4, 22189-32-8
Record name Spectinomycin
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Record name Spectinomycin dihydrochloride
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Record name Spectinomycin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67,500
Citations
J Davies, P Anderson, BD Davis - Science, 1965 - science.org
… On further studying the action of spectinomycin, we have found that … , spectinomycin (50 ,ug/ml) rapidly and reversibly inhibited … Spectinomycin thus resemblesin its action such reversible …
Number of citations: 142 www.science.org
WJ Holloway - The Medical Clinics of North America, 1982 - europepmc.org
… Spectinomycin should be considered the drug of choice in … Spectinomycin is not predictably effective in the treatment of … While spectinomycin has some activity against other human …
Number of citations: 22 europepmc.org
WT Sokolski - Analytical Microbiology, 1972 - Elsevier
Publisher Summary This chapter focuses on spectinomycin, formerly called actinospectacin, which is a broad-spectrum basic antibiotic produced by Streptomyces spectabilis. The …
Number of citations: 2 www.sciencedirect.com
MA Borovinskaya, S Shoji, JM Holton… - ACS chemical …, 2007 - ACS Publications
… spectinomycin binding traps a distinct swiveling state of the head domain of the small ribosomal subunit. Spectinomycin … indicate that in solution spectinomycin sterically blocks swiveling …
Number of citations: 153 pubs.acs.org
JW Boslego, EC Tramont, ET Takafuji… - … England Journal of …, 1987 - Mass Medical Soc
… gonorrhoeae in the Republic of Korea, spectinomycin has been used there in the primary … with spectinomycin. We conducted a clinical study to determine the efficacy of spectinomycin …
Number of citations: 189 www.nejm.org
LP Thapa, TJ Oh, K Liou… - Journal of applied …, 2008 - academic.oup.com
… necessary for the biosynthesis of spectinomycin. We also concluded … pathway of spectinomycin in Streptomyces spectabilis. … on spectinomycin biosynthesis and other aminoglycosides. …
Number of citations: 23 academic.oup.com
D Criswell, VL Tobiason, JS Lodmell… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… in 1.5 μg ml −1 spectinomycin, which precluded using this antibiotic for selection (18). Several other bacteria with 16S rRNA mutations conferring spectinomycin resistance have been …
Number of citations: 89 journals.asm.org
EA Schwinghamer, WF Dudman - Journal of Applied …, 1973 - academic.oup.com
… not cross resistant to spectinomycin. Minor … the spectinomycin resistant mutants and the resistance marker was unchanged through one plant passage. It is concluded that spectinomycin …
Number of citations: 108 academic.oup.com
P Anderson, J Davies, BD Davis - Journal of molecular biology, 1967 - Elsevier
Spcotinomycin, a dibasic aminoglycoside antibiotic, inhibits protein, synthesis reversibly on Escherichia coli ribosomes. Its effect depends strikingly on the nucleotide composition of the …
Number of citations: 103 www.sciencedirect.com
WM McCORMACK, M FINLAND - Annals of Internal Medicine, 1976 - acpjournals.org
… spectinomycin hydrochloride is highly effective for the treatment of uncomplicated anogenital infections with Neisseria gonorrhoeae. Spectinomycin … A single dose of spectinomycin does …
Number of citations: 45 www.acpjournals.org

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